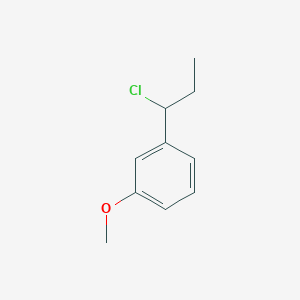

1-Chlor-1-(3'-methoxyphenyl)-propane

Description

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-(1-chloropropyl)-3-methoxybenzene |

InChI |

InChI=1S/C10H13ClO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3H2,1-2H3 |

InChI Key |

QBLSNJLULKORQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that chlorinated compounds often exhibit significant antimicrobial properties. A study highlighted the synthesis of related compounds that demonstrated effective antibacterial and antifungal activities against various pathogens. For instance, derivatives of 1-chlorinated compounds were screened for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated promising antimicrobial efficacy, suggesting potential applications in developing new antibiotics or antifungal agents .

Pharmacological Studies

Chlorinated phenyl compounds have been investigated for their roles as potential therapeutic agents. In particular, studies have focused on their mechanisms of action in relation to central nervous system disorders. The modulation of G protein-coupled receptors (GPCRs) by such compounds presents a novel approach for drug development aimed at treating conditions like depression and anxiety .

Materials Science

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of functional materials. For example, it can be used to create polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of chlorinated phenyl groups into polymer matrices has been shown to improve fire resistance and reduce flammability, making them suitable for applications in construction and automotive industries .

Ligand Development

In coordination chemistry, 1-chlor-1-(3'-methoxyphenyl)-propane can act as a ligand in the formation of metal complexes. These complexes have been studied for their catalytic properties in organic reactions, including oxidation and reduction processes. The unique electronic properties imparted by the chlorinated aromatic structure enhance the reactivity of these metal-ligand systems .

Agrochemicals

Pesticide Formulation

The compound's structural characteristics make it a candidate for developing new agrochemicals. Research indicates that chlorinated aromatic compounds can exhibit herbicidal and insecticidal activities. Studies have shown that certain derivatives possess selective toxicity against pests while being less harmful to beneficial organisms, thus supporting sustainable agricultural practices .

Case Studies

Comparison with Similar Compounds

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (C₁₀H₁₀ClN₂O₂)

- Structure : Differs by replacing the propane backbone’s hydroxyl group with a hydrazinylidene moiety and shifting the methoxy group to the para position.

- Properties : Exhibits a planar configuration due to conjugation between the hydrazinylidene and carbonyl groups, as confirmed by X-ray crystallography .

(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane (C₁₆H₁₇ClO)

1-Chloro-3-(3-chlorophenyl)propan-2-one (C₉H₈Cl₂O)

- Structure : Contains two chlorine atoms (C1 and aryl-C3) and a ketone group.

- Properties: Higher density (1.275 g/cm³) and lower boiling point (90–93°C at 0.25 Torr) compared to non-ketone analogs due to increased polarity .

1-(3-Chlorophenyl)-1-hydroxy-2-propanone (C₉H₉ClO₂)

- Link to Pharmaceuticals: A known impurity in Bupropion (antidepressant), underscoring the pharmacological relevance of chlorinated aryl-propanones .

β-Carboline Methoxyphenyl Derivatives

- Activity : Methoxyphenyl substitutions at the C1 position of β-carbolines enhance HDAC inhibition (IC₅₀ < 1 µM) and antiproliferative activity in cancer cells, as seen in compounds 8i–n .

- Implications : The 3-methoxyphenyl group in 1-Chloro-1-(3'-methoxyphenyl)-propane may similarly modulate bioactivity, though direct evidence is lacking.

Physicochemical Properties

Preparation Methods

Synthesis of 1-(3'-Methoxyphenyl)-Propan-1-ol

3-Methoxyphenylmagnesium bromide is prepared by reacting 3-bromoanisole with magnesium turnings in tetrahydrofuran (THF). Addition of propanal at 0°C yields the secondary alcohol after acidic workup. This step typically achieves 70–85% yields, contingent on the purity of the Grignard reagent.

Chlorination of the Alcohol Intermediate

The alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux, facilitating nucleophilic substitution to replace the hydroxyl group with chlorine. Catalytic dimethylformamide (DMF) accelerates the reaction, achieving conversions exceeding 90%. Excess SOCl₂ ensures complete substitution, though side reactions such as elimination may occur if steric strain is significant.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard Formation | 3-Bromoanisole, Mg, THF, 0°C | 75 |

| Alcohol Chlorination | SOCl₂, DCM, reflux | 92 |

Phase-Transfer Catalyzed Nucleophilic Substitution

Building on methodologies from halogen exchange reactions, this method substitutes a bromide leaving group with chloride under phase-transfer conditions.

Synthesis of 1-Bromo-1-(3'-Methoxyphenyl)-Propane

The bromide precursor is synthesized via HBr addition to 1-(3'-methoxyphenyl)-propene under radical conditions (AIBN initiator), favoring anti-Markovnikov orientation. This yields the tertiary bromide in 65–78% yield after purification.

Chloride Displacement Using Phase-Transfer Catalysis

A biphasic system of aqueous sodium chloride and benzene is employed, with benzyltrimethylammonium chloride (BTMAC) as the phase-transfer catalyst. The reaction proceeds at 60–80°C for 4–6 hours, achieving 85–93% yield. The catalyst facilitates chloride ion transfer into the organic phase, enhancing reaction kinetics.

Optimized Conditions

-

Molar ratio (Br:Cl): 1:1.2

-

Catalyst loading: 0.05 wt% of substrate

-

Temperature: 70°C

Friedel-Crafts Alkylation with Subsequent Functionalization

While Friedel-Crafts reactions typically introduce alkyl groups to aromatic rings, adapting this method requires pre-functionalized substrates.

Synthesis of 1-Chloro-1-Propanol

1-Chloropropan-1-ol is prepared via hydrochlorination of propylene oxide, though this intermediate is thermally unstable and prone to rearrangement.

Alkylation of 3-Methoxybenzene

Using aluminum chloride (AlCl₃) as a Lewis acid, 1-chloropropan-1-ol reacts with 3-methoxybenzene to form the target compound. However, competing carbocation rearrangements limit yields to 40–55%.

Challenges

-

Regioselectivity issues due to carbocation stability.

-

Competing oligomerization of the alcohol.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a modular approach, though requiring specialized precursors.

Preparation of 1-Chloro-1-Iodopropane

This intermediate is synthesized via iodination of 1-chloropropane using iodine monochloride (ICl) under UV light, though scalability is limited by side reactions.

Coupling with 3-Methoxyphenylboronic Acid

Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base, the coupling proceeds in dioxane/water at 80°C. Yields range from 60–75%, hampered by steric bulk at the reaction center.

Reaction Schema

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Grignard/Chlorination | High yields, straightforward conditions | Requires handling air-sensitive reagents | 85–92 | Moderate |

| Phase-Transfer Catalysis | Mild conditions, high efficiency | Dependent on bromide precursor synthesis | 85–93 | High |

| Friedel-Crafts | Direct alkylation | Low yields, side reactions | 40–55 | Low |

| Suzuki Coupling | Modular, avoids harsh conditions | Expensive catalysts, limited precursors | 60–75 | Moderate |

Q & A

Q. What are the established synthetic methodologies for 1-chloro-1-(3'-methoxyphenyl)-propane in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions or Friedel-Crafts alkylation . For example:

- Chalcone-like synthesis : A base-catalyzed reaction (e.g., NaOH in ethanol) between 3-methoxybenzaldehyde and a chloro-substituted propane derivative, followed by oxidation with hydrogen peroxide (H₂O₂) to stabilize intermediates .

- Friedel-Crafts approach : Use of Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution on the methoxyphenyl ring with a chloro-propane precursor .

Purification : Recrystallization (ethanol/water) or column chromatography is recommended for isolating high-purity products .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and chloro-alkane signals (δ ~4.5 ppm) to confirm regiochemistry .

- IR : Identify C-Cl (~550–650 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₁ClO₂, exact mass 198.045 Da) .

- X-ray Crystallography : Resolves stereochemical ambiguities in single-crystal forms .

Q. What safety protocols are essential for handling and waste disposal?

- Methodological Answer :

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy (observe GHS hazard classifications) .

- Waste Management : Segregate halogenated organic waste for incineration or specialized treatment to avoid environmental release of chlorinated byproducts .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence reaction pathways in derivatization?

- Methodological Answer : The 3’-methoxy group activates the phenyl ring toward electrophilic substitution (e.g., nitration, sulfonation) but may sterically hinder meta-substitution. Computational studies (DFT) show:

- Electronic Effects : Increased electron density at the para position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Effects : Bulkier substituents at the 3’-position reduce yields in SN2 reactions with chloro-propane derivatives .

Experimental Validation : Compare reaction rates with analogs (e.g., 3’-chloro vs. 3’-methoxy derivatives) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, melting points)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphism . Strategies include:

- Reproducibility Checks : Validate purity via HPLC (>98%) and DSC (melting point analysis) .

- Computational Validation : Use QSPR models to predict logP (e.g., 3.04–3.20) and compare with experimental data .

Example : Conflicting melting points (~80–85°C) may reflect solvent-dependent crystallization (ethanol vs. hexane) .

Q. What advanced computational tools predict biological activity or environmental persistence?

- Methodological Answer :

- Molecular Docking : Screen against cytochrome P450 enzymes to assess metabolic stability .

- Environmental Fate Models : EPI Suite predicts biodegradation half-life (~150 days) and bioaccumulation potential (logKow = 3.1) .

- Toxicity Prediction : Use OECD QSAR Toolbox to estimate acute aquatic toxicity (LC50 ~10 mg/L for Daphnia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.